molecular formula C6H12ClNO3 B3380317 Methyl 3-hydroxypyrrolidine-3-carboxylate hydrochloride CAS No. 1895054-23-5

Methyl 3-hydroxypyrrolidine-3-carboxylate hydrochloride

Cat. No. B3380317
CAS RN: 1895054-23-5
M. Wt: 181.62
InChI Key: XULKWHOQLUWGML-UHFFFAOYSA-N
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Description

“Methyl 3-hydroxypyrrolidine-3-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1895054-23-5 . It has a molecular weight of 181.62 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular formula of “this compound” is C6H12ClNO3 . The Inchi Code is 1S/C6H11NO3.ClH/c1-10-5(8)6(9)2-3-7-4-6;/h7,9H,2-4H2,1H3;1H .


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .

Scientific Research Applications

Epigenetic Modifications and DNA Methylation

DNA methylation and demethylation processes are pivotal in regulating gene expression across different biological processes and diseases. The oxidation derivatives of cytosine, such as 5-hydroxymethylcytosine (5hmC), are vital for these epigenetic modifications, suggesting potential research areas for related compounds in understanding genome flexibility and responses to environmental factors (Efimova et al., 2020).

Metabolic Functionalization in Drug Molecules

Alkyl moieties in drug molecules undergo metabolic transformations, including hydroxy and carboxy functionalization, which can alter their pharmacologic activity. Research in this area explores the structural features required for these metabolic changes and the activity of resulting metabolites, which could be relevant for compounds like Methyl 3-hydroxypyrrolidine-3-carboxylate hydrochloride (El-Haj & Ahmed, 2020).

Photodynamic Therapy

Pretreatment strategies to enhance the accumulation of protoporphyrin IX in photodynamic therapy indicate the importance of modifying skin penetration and drug uptake, potentially relevant for derivatives of pyrrolidine in enhancing therapeutic outcomes (Gerritsen et al., 2008).

Environmental and Health Impact Studies

Studies on the occurrence, fate, and behavior of parabens in aquatic environments highlight the need for understanding the environmental impact and stability of chemical compounds, including those with carboxylate groups, in various ecosystems (Haman et al., 2015).

Role in Cancer Biomarkers

The role of 5-hydroxymethylcytosine in cell-free DNA as a novel cancer biomarker underscores the importance of investigating DNA modifications in cancer diagnosis and treatment, which may involve research into related compounds for their potential in precision oncology (Xu et al., 2021).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

methyl 3-hydroxypyrrolidine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-10-5(8)6(9)2-3-7-4-6;/h7,9H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULKWHOQLUWGML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCNC1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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